[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
Description
Properties
IUPAC Name |
[3-(methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRIQDBLSVRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclobutanone Precursors
A foundational approach involves reductive amination of 3-oxocyclobutanecarboxylic acid derivatives. For example, N-Methylcyclobutanamine hydrochloride (848497-98-3) is synthesized via sodium cyanoborohydride-mediated reduction of a Schiff base formed between cyclobutanone and methylamine.
Reaction Conditions :
- Substrate : 2-Oxo-cyclopentanecarboxylic acid ethyl ester
- Amine Source : N-Methylcyclobutanamine hydrochloride
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN)
- Solvent : Methanol
- Additives : Sodium acetate, 4Å molecular sieves
- Yield : 79%
This method ensures retention of the cyclobutane ring integrity while introducing the methylamine moiety.
Coupling Reactions for Cyclobutylamine Intermediates
Benzotriazole-based coupling agents, such as benzotriazol-1-yloxyl-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), facilitate amide bond formation between cyclobutanecarboxylic acids and amines. A representative procedure involves:
Reaction Conditions :
- Carboxylic Acid : (S)-2-(Tert-butoxycarbonylamino)-2-(4-oxocyclohexyl)acetic acid
- Amine : N-Methylcyclobutanamine hydrochloride
- Coupling Agent : PyBOP
- Base : Diisopropylethylamine (DIPEA)
- Solvent : N,N-Dimethylformamide (DMF)
- Yield : 86–91%
This route is critical for generating advanced intermediates en route to the target compound.
Final Salt Formation and Purification
Dihydrochloride Salt Precipitation
The free base of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine is treated with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt.
Procedure :
- Acid Concentration : 2M HCl in ethanol
- Temperature : 0–5°C (to prevent decomposition)
- Crystallization Solvent : Ethanol/Diethyl ether
- Purity : >98% (HPLC)
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Stereochemical Control
The stereochemistry at the sulfonimidoyl sulfur center is controlled using chiral auxiliaries or asymmetric oxidation. For instance, Sharpless asymmetric dihydroxylation catalysts enable enantioselective sulfoxidation prior to imidation.
Scalability Considerations
Large-scale synthesis requires replacing PyBOP with cost-effective alternatives like HATU or T3P. Solvent selection (e.g., switching from DMF to acetonitrile) reduces purification complexity.
Chemical Reactions Analysis
Types of Reactions
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Cyclobutylmethanamine Derivatives
*Calculated properties based on structural analogs.
Structural and Functional Differences
This group may enhance interactions with sulfur-binding enzymes or receptors . Heterocyclic Substituents: Imidazole () and triazole () derivatives exhibit nitrogen-rich pharmacophores, often associated with CNS or antimicrobial activity. Fluorinated Derivatives: Difluoro or trifluoromethyl groups (e.g., ) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.
Molecular Weight and Solubility :
- The dihydrochloride salt form of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine (calculated MW ~249.16) is heavier than simpler analogs like 3-methylcyclobutanamine hydrochloride (MW 121.61) , likely improving aqueous solubility compared to neutral amine forms.
Biological Activity
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutyl ring with a methylsulfonimidoyl substituent and a methanamine group, which contributes to its unique chemical properties. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity, receptor binding, and modulation of signaling pathways. The compound may exhibit effects similar to those observed in other sulfonamide derivatives, which are known for their antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures can exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The potential of this compound as an antimicrobial agent warrants further investigation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Similar sulfonamide compounds have been reported to inhibit cell proliferation in various cancer cell lines, including lung and hepatocellular carcinoma models . The mechanism likely involves the inhibition of key enzymes involved in cell cycle regulation.
Case Studies
Research Applications
The compound's unique structure makes it a valuable building block in organic synthesis and medicinal chemistry. Its potential applications include:
- Drug Development : As a lead candidate for new antimicrobial or anticancer therapies.
- Biochemical Research : To study enzyme inhibition and cellular signaling pathways.
- Material Science : In the development of new materials with specific chemical properties.
Comparison with Similar Compounds
When compared to other sulfonamide derivatives, this compound shows unique biological profiles due to its specific functional groups. This uniqueness may confer distinct therapeutic advantages over traditional sulfonamides, particularly in terms of selectivity and potency against specific targets .
Q & A
Q. What are the established synthetic routes for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis of sulfonimidoyl-containing compounds typically involves multi-step processes. A plausible route could start with cyclobutane derivatives functionalized with methylthio groups, followed by sulfonimidoylation using ammonia or hydroxylamine derivatives under oxidative conditions. Key steps include:
Sulfonimidoylation : Reacting methylthio-cyclobutane with NH-sources (e.g., NHCl) in the presence of oxidizing agents like mCPBA to form the sulfonimidoyl group .
Amine Functionalization : Introducing the methanamine group via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation using HCl gas or aqueous HCl .
Critical parameters include reaction temperature (optimized between 0–25°C for sulfonimidoylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of oxidizing agents to minimize side reactions. Purification via recrystallization or column chromatography is essential for high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Prioritize signals for cyclobutane protons (δ 2.5–3.5 ppm, multiplet splitting due to ring strain) and methanamine NH (δ 1.5–2.5 ppm, broad singlet). The sulfonimidoyl group’s NH proton appears as a singlet near δ 5.0–6.0 ppm .
- ¹³C NMR : Identify the cyclobutane carbons (δ 25–35 ppm) and sulfonimidoyl sulfur-bound carbon (δ 50–60 ppm) .
- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the molecular formula (CHClNOS) and characteristic fragmentation patterns (e.g., loss of HCl or cyclobutane ring cleavage) .
- X-ray Crystallography : Resolve the stereochemistry of the sulfonimidoyl group and confirm salt formation via Cl⁻ counterion positioning .
Q. What are the recommended storage conditions for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride to maintain structural integrity over extended periods?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel should be used to prevent hydrolysis of the sulfonimidoyl group. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to monitor degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the biological activity of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride?
- Methodological Answer : Discrepancies often arise from incomplete force-field parameterization of the sulfonimidoyl group in molecular docking. To address this:
Refine Computational Models : Use quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to optimize the sulfonimidoyl geometry before docking studies .
Validate Experimentally : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for targets like neurotransmitter receptors. Compare results with docking scores to recalibrate parameters .
Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., trifluoromethylpyridinyl methanamines) to identify trends in activity-structure relationships .
Q. What strategies optimize the cyclobutane ring stability in [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride under varying pH conditions during pharmacological assays?
- Methodological Answer : Cyclobutane rings are prone to ring-opening under acidic or basic conditions. Mitigation strategies include:
- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) to maintain neutral conditions during assays .
- Structural Modifications : Introduce electron-withdrawing substituents (e.g., fluorine) on the cyclobutane to enhance ring stability. Monitor stability via H NMR tracking of ring protons over 24-hour incubations .
Q. How can researchers differentiate between the compound’s direct pharmacological effects and off-target interactions in complex biological systems?
- Methodological Answer :
- Knockout Models : Use CRISPR-edited cell lines lacking putative targets (e.g., serotonin receptors) to isolate direct effects .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with sulfonimidoyl-specific probes to map binding partners in lysates .
- Dose-Response Analysis : Compare EC values across multiple assays (e.g., cAMP inhibition vs. calcium flux) to identify concentration-dependent specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
